molecular formula C21H18ClN3O2 B309229 N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)isonicotinamide

N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)isonicotinamide

Cat. No. B309229
M. Wt: 379.8 g/mol
InChI Key: SSTMBCHTEGKKCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)isonicotinamide, also known as CPI-1189, is a novel small molecule compound that has shown potential in various scientific applications.

Mechanism of Action

N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)isonicotinamide exerts its effects through the inhibition of the STAT3 signaling pathway. STAT3 is a transcription factor that plays a critical role in various cellular processes, including cell growth, differentiation, and survival. Overactivation of the STAT3 pathway has been implicated in various diseases, including cancer and inflammation. This compound inhibits the phosphorylation of STAT3, thereby blocking its activation and downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. In cancer research, this compound has been shown to inhibit tumor growth, induce apoptosis, and reduce angiogenesis. In inflammation research, this compound has been shown to reduce inflammation and oxidative stress. In neurodegenerative disorder research, this compound has been shown to improve cognitive function and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)isonicotinamide in lab experiments is its specificity for the STAT3 pathway. This allows for targeted inhibition of the pathway without affecting other cellular processes. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties. However, one of the limitations of using this compound is its limited solubility in water, which can affect its bioavailability and efficacy in certain experimental settings.

Future Directions

There are several future directions for the research and development of N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)isonicotinamide. One potential avenue is the optimization of the synthesis method to improve yield and purity. Another direction is the investigation of the potential therapeutic effects of this compound in other diseases, such as autoimmune disorders and cardiovascular diseases. Additionally, the development of novel formulations of this compound to improve its solubility and bioavailability is another potential direction for future research.

Synthesis Methods

The synthesis of N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)isonicotinamide involves the reaction of 2-chloro-5-nitrobenzoic acid with isonicotinoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with N-protected phenylethylamine to yield this compound. This synthesis method has been optimized to yield high purity and yield of this compound.

Scientific Research Applications

N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)isonicotinamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, this compound has been shown to reduce inflammation and oxidative stress in animal models. In neurodegenerative disorder research, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models.

properties

Molecular Formula

C21H18ClN3O2

Molecular Weight

379.8 g/mol

IUPAC Name

N-[2-chloro-5-(2-phenylethylcarbamoyl)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C21H18ClN3O2/c22-18-7-6-17(20(26)24-13-8-15-4-2-1-3-5-15)14-19(18)25-21(27)16-9-11-23-12-10-16/h1-7,9-12,14H,8,13H2,(H,24,26)(H,25,27)

InChI Key

SSTMBCHTEGKKCI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC=NC=C3

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC=NC=C3

Origin of Product

United States

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